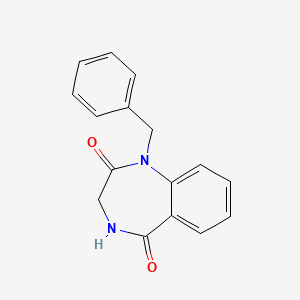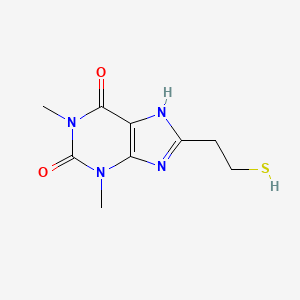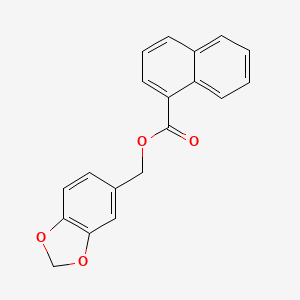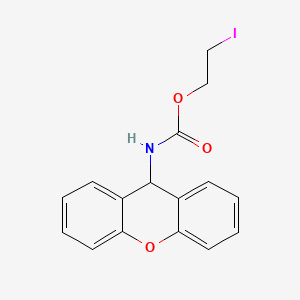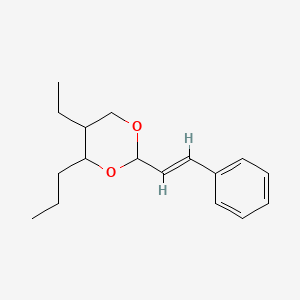
m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- is a bioactive chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dioxane ring substituted with ethyl, propyl, and styryl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- typically involves multi-step organic reactions. The process begins with the preparation of the dioxane ring, followed by the introduction of ethyl, propyl, and styryl substituents through various organic reactions such as alkylation and styrylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as distillation and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- can be compared with other similar compounds such as:
- m-Dioxane, 5-ethyl-2-(2-furyl)-4-propyl-
- m-Dioxane, 5-ethyl-2-(2-thienyl)-4-propyl-
These compounds share a similar dioxane ring structure but differ in the nature of their substituents
Eigenschaften
CAS-Nummer |
6413-67-8 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
5-ethyl-2-[(E)-2-phenylethenyl]-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C17H24O2/c1-3-8-16-15(4-2)13-18-17(19-16)12-11-14-9-6-5-7-10-14/h5-7,9-12,15-17H,3-4,8,13H2,1-2H3/b12-11+ |
InChI-Schlüssel |
CKJHSDVFBVXZQX-VAWYXSNFSA-N |
Isomerische SMILES |
CCCC1C(COC(O1)/C=C/C2=CC=CC=C2)CC |
Kanonische SMILES |
CCCC1C(COC(O1)C=CC2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


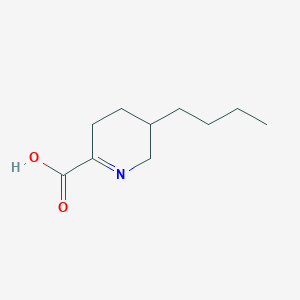
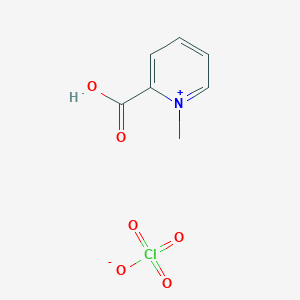
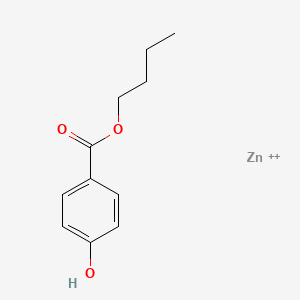

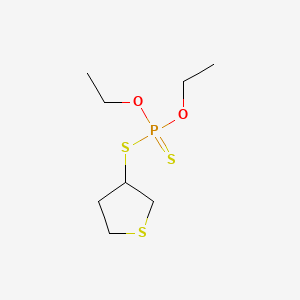

![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
